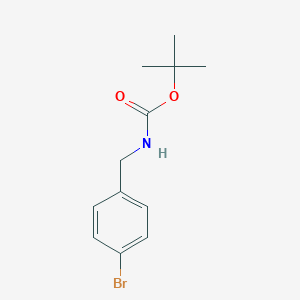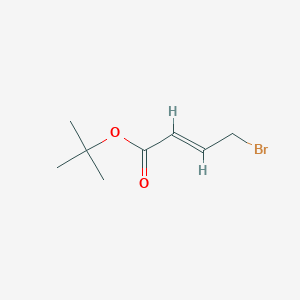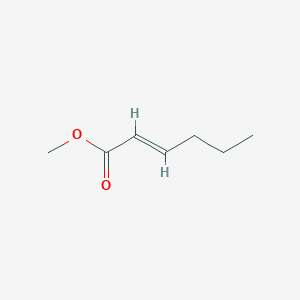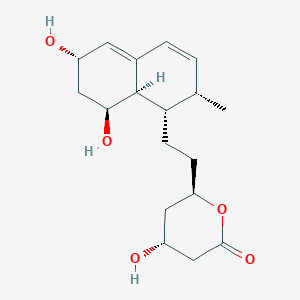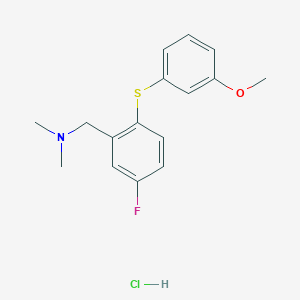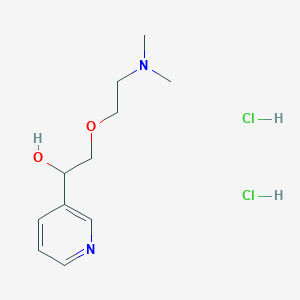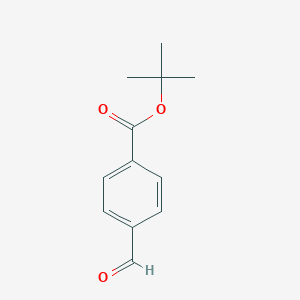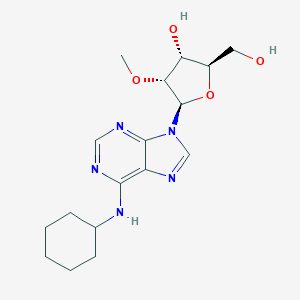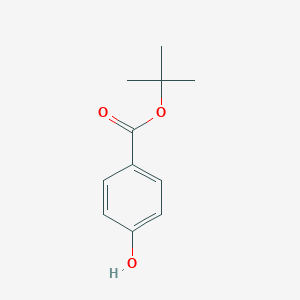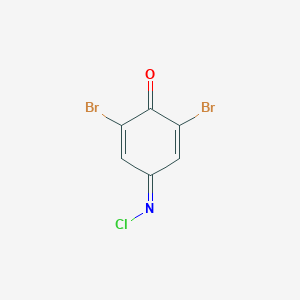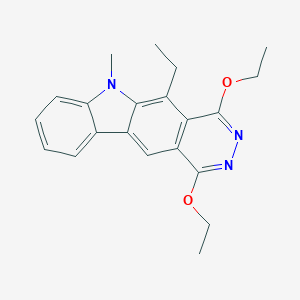![molecular formula C11H17NO3 B153461 Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-06-2](/img/structure/B153461.png)
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Übersicht
Beschreibung
The compound of interest, tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, is a multifunctional molecule that can serve as a precursor for further chemical modifications. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs are discussed. These related compounds include various azabicyclic structures with tert-butyl carboxylate groups, which are useful in synthesizing novel compounds with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related azabicyclic compounds involves efficient and scalable routes, as seen in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the ability to control stereochemistry, which is crucial for the synthesis of enantiomerically pure compounds . Additionally, the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate shows significant improvements in yield and purity by starting from commercially available chiral lactone .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its crystal structure was determined, revealing a monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal . Similarly, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and its structure was confirmed by single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The related compounds synthesized in these studies are designed for further chemical reactions, allowing for selective derivatization on different parts of the azabicyclic ring systems. For example, the synthesis of C1-substituted N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexanes demonstrates the potential for these compounds to serve as precursors for conformationally constrained β-amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The crystallographic analysis provides insights into the density and space groups of the crystals, which are important for understanding the material properties of these compounds . Additionally, the synthesis of derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate and their evaluation for antimalarial activities indicate the potential biological relevance of these compounds .
Wissenschaftliche Forschungsanwendungen
Anticancer Activities and Structural Modifications
Norcantharidin and its analogues, including compounds structurally related to Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, have shown promising anticancer activities. These compounds exhibit enhanced activity and reduced toxicity compared to traditional treatments, highlighting the significance of structural modifications in improving therapeutic profiles (L. Deng & Shenlong Tang, 2011).
Environmental and Synthetic Applications
The degradation of environmental pollutants and the synthesis of various compounds are critical areas of application. For instance, the decomposition of Methyl Tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor is an innovative approach to environmental remediation, showcasing the versatility of tert-butyl based compounds in environmental applications (L. Hsieh et al., 2011).
Biodegradation and Environmental Fate
Understanding the biodegradation and environmental fate of substances like Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is crucial for assessing their environmental impact. Research has demonstrated the microbial degradation of related compounds, such as MTBE and tert-butyl alcohol (TBA), under various conditions, emphasizing the role of bioremediation strategies in mitigating pollution (T. Schmidt et al., 2004).
Pharmaceutical Research and Drug Development
Compounds like Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate are instrumental in pharmaceutical research, particularly in drug development. The unique structural features of norbornane compounds, which share a bicyclic framework with Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, have been explored for their potential in creating new medications and understanding structure-activity relationships (G. Buchbauer & I. Pauzenberger, 1991).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGENGNQEVDONGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585546 | |
| Record name | tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
CAS RN |
198835-06-2 | |
| Record name | 1,1-Dimethylethyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198835-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



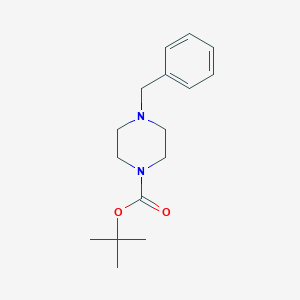
![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)
